molecular formula C13H9F5O B6275524 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one CAS No. 2763750-45-2

3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one

Cat. No. B6275524
CAS RN: 2763750-45-2
M. Wt: 276.2
InChI Key:
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Description

3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one, also known as 3-Fluorospiro[3.3]heptan-1-one or 3-Fluoro-1-spiro[3.3]heptan-1-one, is a fluorinated spiro compound that has a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of chemical synthesis and reaction processes. In addition, it has been used in the synthesis of various pharmaceuticals and other compounds. 3]heptan-1-one.

Mechanism of Action

3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one has several mechanisms of action. It has been shown to act as a catalyst in the synthesis of various compounds, including heterocyclic compounds and organometallic compounds. In addition, it has been shown to act as an inhibitor of the enzyme CYP3A4, which is involved in the metabolism of drugs in the body.
Biochemical and Physiological Effects
3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one has several biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme CYP3A4, which is involved in the metabolism of drugs in the body. In addition, it has been shown to act as an antioxidant, which can help to protect cells from oxidative damage. It has also been shown to act as an anti-inflammatory agent, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. Another advantage is that it is stable and non-toxic, making it safe to use in laboratory experiments. A limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several possible future directions for the use of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one. One possible direction is the development of new pharmaceuticals and other compounds that utilize the compound's catalytic and inhibitory properties. Another possible direction is the development of new organometallic compounds that can be used in catalysis. In addition, further research could be conducted to explore the compound's antioxidant and anti-inflammatory properties. Finally, further research could be conducted to explore the potential of 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one as a drug delivery system.

Synthesis Methods

3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one can be synthesized through a variety of methods, including the direct fluorination of spiro[3.3]heptan-1-one and the reaction of 3-bromo-1-spiro[3.3]heptan-1-one with silver fluoride. The direct fluorination method involves the reaction of spiro[3.3]heptan-1-one with a fluorinating agent, such as sulfur tetrafluoride, to produce 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one. The reaction of 3-bromo-1-spiro[3.3]heptan-1-one with silver fluoride involves the reaction of 3-bromo-1-spiro[3.3]heptan-1-one with silver fluoride in an inert atmosphere to produce 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one.

Scientific Research Applications

3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals and other compounds. It has also been used in the synthesis of heterocyclic compounds, such as imidazolines, which are important in the development of drugs for the treatment of various diseases. In addition, 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-oneo[3.3]heptan-1-one has been used in the synthesis of various organometallic compounds, such as palladium complexes, which are important in catalysis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,3,4,5,6-pentafluorophenyl)spiro[3.3]heptan-1-one involves the reaction of a spirocyclic ketone with a pentafluorophenyl Grignard reagent.", "Starting Materials": [ "Spirocyclic ketone", "Pentafluorobenzene", "Magnesium", "Diethyl ether", "THF", "Hydrochloric acid", "Sodium hydroxide", "Water", "Sodium sulfate" ], "Reaction": [ "Prepare the pentafluorophenyl Grignard reagent by reacting pentafluorobenzene with magnesium in diethyl ether or THF.", "Add the pentafluorophenyl Grignard reagent to the spirocyclic ketone in THF and reflux the mixture for several hours.", "Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Wash the organic layer with water and sodium hydroxide solution.", "Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2763750-45-2

Molecular Formula

C13H9F5O

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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